([1,2,4]Triazolo[4,3-b]pyridazin-6-ylthio)-acetic acid
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Overview
Description
([1,2,4]Triazolo[4,3-b]pyridazin-6-ylthio)-acetic acid is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique triazolo-pyridazine core, which imparts a range of biological activities and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ([1,2,4]Triazolo[4,3-b]pyridazin-6-ylthio)-acetic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of hydrazine derivatives with dicarbonyl compounds, followed by cyclization to form the triazolo-pyridazine core. The reaction conditions often include the use of acidic or basic catalysts to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, green chemistry approaches, such as solvent-free reactions and microwave-assisted synthesis, are being explored to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
([1,2,4]Triazolo[4,3-b]pyridazin-6-ylthio)-acetic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions typically involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
The common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield corresponding oxo derivatives, while reduction reactions can produce reduced forms of the compound with altered functional groups .
Scientific Research Applications
Chemistry
In chemistry, ([1,2,4]Triazolo[4,3-b]pyridazin-6-ylthio)-acetic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .
Biology
Biologically, this compound has shown potential as an enzyme inhibitor, particularly targeting kinases involved in various cellular processes. Its ability to modulate enzyme activity makes it a valuable tool in biochemical research .
Medicine
In medicine, this compound is being investigated for its potential therapeutic applications. It has demonstrated anti-tumor activity in preclinical studies, making it a promising candidate for cancer treatment .
Industry
Industrially, this compound is used in the development of new materials with specific properties. Its incorporation into polymers and other materials can enhance their performance in various applications .
Mechanism of Action
The mechanism of action of ([1,2,4]Triazolo[4,3-b]pyridazin-6-ylthio)-acetic acid involves its interaction with specific molecular targets, such as kinases. By binding to the active site of these enzymes, the compound can inhibit their activity, leading to downstream effects on cellular signaling pathways. This inhibition can result in the suppression of tumor growth and other therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
[1,2,4]Triazolo[4,3-a]pyrazine derivatives: These compounds share a similar triazolo core but differ in their ring fusion and substituents.
[1,2,4]Triazolo[3,4-b][1,3,4]thiadiazine: Another related compound with a different heterocyclic fusion, known for its diverse pharmacological activities.
Uniqueness
([1,2,4]Triazolo[4,3-b]pyridazin-6-ylthio)-acetic acid stands out due to its specific triazolo-pyridazine core, which imparts unique biological activities. Its ability to act as a kinase inhibitor and its potential therapeutic applications in cancer treatment highlight its significance in medicinal chemistry .
Properties
IUPAC Name |
2-([1,2,4]triazolo[4,3-b]pyridazin-6-ylsulfanyl)acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N4O2S/c12-7(13)3-14-6-2-1-5-9-8-4-11(5)10-6/h1-2,4H,3H2,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGIFSYZPQLJHEO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NN2C1=NN=C2)SCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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